molecular formula C14H14N2O4 B1480928 Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098091-95-1

Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1480928
CAS RN: 2098091-95-1
M. Wt: 274.27 g/mol
InChI Key: YHILMYPKBXFWCE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a heterocyclic compound with two nitrogen atoms in the ring. The “6-(2-methoxyphenyl)” part suggests a methoxyphenyl group attached to the 6th position of the pyridazine ring. The “3-oxo” indicates a carbonyl group (C=O) at the 3rd position, and the “ethyl…carboxylate” part suggests an ethyl ester group attached to the 4th position of the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the formation of the ethyl ester. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridazine ring, with the various groups attached at the specified positions. The exact structure would depend on the specific arrangement and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity A Review


This paper reviews critical analytical methods for determining antioxidant activity, highlighting tests based on hydrogen atom transfer and electron transfer, and their applications in various fields. It emphasizes the importance of understanding these assays for analyzing complex samples, suggesting potential relevance in studying compounds like Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).

Environmental and Toxicological Considerations

Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater A review


This review focuses on the biodegradation and environmental fate of ETBE, an ether oxygenate similar in function to fuel additives, which may share chemical behaviors with the compound . Understanding the environmental pathways and microbial interactions of ETBE could provide insights into the environmental impact and degradation potential of this compound (Thornton et al., 2020).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
This paper explores the use of quinazolines and pyrimidines in the development of optoelectronic materials, which could be relevant if this compound has or could be incorporated into optoelectronic applications. The synthesis and application of such compounds in electronic devices and sensors are discussed, providing a potential framework for the use of similar compounds in advanced material science (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s impossible to say what the mechanism of action of this compound might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Without more information, it’s impossible to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological properties, it could be the subject of further study .

properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)10-8-11(15-16-13(10)17)9-6-4-5-7-12(9)19-2/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHILMYPKBXFWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 6
Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

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